2-[[1-(9-Methylpurin-6-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely depending on their specific structure. These properties can influence their pharmacological activity and their suitability for use in different therapeutic applications .Scientific Research Applications
Synthesis and Characterization
This compound and related pyridine derivatives have been synthesized through different methodologies, emphasizing the diverse chemical reactions and conditions that yield these complex structures. For instance, novel pyridine derivatives have been synthesized using multi-component reactions, showcasing the versatility of pyridine scaffolds in chemical synthesis. These methodologies offer insights into the structural and functional diversity achievable within this chemical class (Wu Feng, 2011).
Spectroscopic Analysis
Spectroscopic techniques such as X-ray diffraction, FT-IR, FT-R, and NMR spectroscopy have been extensively used for the structural elucidation of these compounds. For example, the structural differences and supramolecular structure of pyridine derivatives have been determined, providing a detailed understanding of their chemical properties and potential interactions (Marina Tranfić, Jasna Halambek, M. Cetina, Marijana Jukić, 2011).
Potential Pharmacological Activities
Research has also explored the potential pharmacological activities of pyridine derivatives, including antimicrobial properties. The synthesis and evaluation of novel 4-Pyrrolidin-3-cyanopyridine Derivatives have shown significant antimicrobial activity against various bacteria, suggesting a promising avenue for the development of new antibacterial agents (A. Bogdanowicz, H. Foks, K. Gobis, A. Kędzia, E. Kwapisz, A. Olczak, M. Główka, 2013).
Quantum Chemical Studies
Quantum chemical studies provide a theoretical foundation for understanding the electronic structure and potential reactivity of these compounds. For instance, DFT/TD-DFT study on novel pyridine derivatives has shed light on their vibrational spectral analysis, NLO properties, and thermodynamic stability, offering valuable insights into their electronic properties and potential applications in materials science (S. A. Halim, M. Ibrahim, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Piperidine derivatives continue to be an active area of research, with scientists exploring their potential uses in a variety of therapeutic applications. This includes their use as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Properties
IUPAC Name |
2-[[1-(9-methylpurin-6-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-24-12-23-16-17(24)21-11-22-18(16)25-6-2-3-14(9-25)10-26-15-7-13(8-19)4-5-20-15/h4-5,7,11-12,14H,2-3,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJJGIDBRLCKJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCCC(C3)COC4=NC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.